3,5-bis(3-bromophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole
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Overview
Description
“3,5-bis(3-bromophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its two bromophenyl groups and a dimethylbenzyl group attached to the pyrazole ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(3-bromophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of bromophenyl groups: Bromination of the phenyl rings can be carried out using bromine or N-bromosuccinimide (NBS) under suitable conditions.
Attachment of the dimethylbenzyl group: This can be done through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromophenyl groups can lead to the formation of phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Phenyl derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science: It may be explored for its potential in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: Pyrazole derivatives are often investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to modify their properties.
Mechanism of Action
The mechanism of action of “3,5-bis(3-bromophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole” would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromophenyl and dimethylbenzyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the bromine and dimethylbenzyl groups.
3,5-bis(4-bromophenyl)-1H-pyrazole: Similar structure but with bromine atoms in different positions.
1-benzyl-3,5-diphenyl-1H-pyrazole: Lacks the bromine atoms and has a different benzyl group.
Uniqueness
“3,5-bis(3-bromophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole” is unique due to the presence of both bromophenyl and dimethylbenzyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C24H20Br2N2 |
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Molecular Weight |
496.2 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-1-[(2,5-dimethylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H20Br2N2/c1-16-9-10-17(2)20(11-16)15-28-24(19-6-4-8-22(26)13-19)14-23(27-28)18-5-3-7-21(25)12-18/h3-14H,15H2,1-2H3 |
InChI Key |
BNGWZIPLPLDOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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